molecular formula C8H16ClNO2 B3139187 Methyl 2-amino-2-cyclopentylacetate hydrochloride CAS No. 477584-83-1

Methyl 2-amino-2-cyclopentylacetate hydrochloride

Cat. No.: B3139187
CAS No.: 477584-83-1
M. Wt: 193.67
InChI Key: OQEFEOSHQDCMLN-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-cyclopentylacetate hydrochloride (CAS: 14328-62-2) is a chiral amino acid ester derivative featuring a cyclopentyl substituent at the α-carbon of the glycine backbone. Its molecular formula is C₈H₁₆ClNO₂, with a molecular weight of 193.67 g/mol . The compound is synthesized as the (S)-enantiomer, a critical detail given the stereospecificity of biological targets . It serves as a key intermediate in medicinal chemistry, particularly in peptide synthesis and the development of small-molecule modulators targeting G protein-coupled receptors (GPCRs) or enzymes involved in neurotransmitter regulation .

Properties

IUPAC Name

methyl 2-amino-2-cyclopentylacetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-11-8(10)7(9)6-4-2-3-5-6;/h6-7H,2-5,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEFEOSHQDCMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477584-83-1
Record name methyl 2-amino-2-cyclopentylacetate hydrochloride
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Biological Activity

Methyl 2-amino-2-cyclopentylacetate hydrochloride, often referred to as (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride, is a derivative of glycine with significant biological activity. This compound has garnered attention in pharmacological research due to its potential implications in treating various neurological disorders and its interaction with neurotransmitter systems.

  • Molecular Formula : C₈H₁₆ClNO₂
  • Molecular Weight : 193.67 g/mol
  • CAS Number : 14328-62-2
  • Boiling Point : 249.8ºC at 760 mmHg

Research indicates that (S)-Methyl 2-amino-2-cyclopentylacetate may interact with specific neurotransmitter receptors and enzymes, influencing biological pathways related to cognition and mood regulation. Preliminary studies suggest that it could inhibit certain enzyme activities or modulate receptor functions, although the detailed mechanisms remain under investigation.

Neurotransmitter Interaction

The compound has been primarily studied for its effects on the norepinephrine transporter (NET), which plays a crucial role in the reuptake of norepinephrine, a neurotransmitter involved in mood regulation and cognitive functions. By inhibiting NET, (S)-Methyl 2-amino-2-cyclopentylacetate may enhance norepinephrine signaling, potentially offering therapeutic benefits for conditions such as depression and ADHD .

Ergogenic Effects

In vitro studies have demonstrated that amino acids and their derivatives, including (S)-Methyl 2-amino-2-cyclopentylacetate, can influence the secretion of anabolic hormones, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage. These properties make it a candidate for use as an ergogenic dietary supplement .

Case Study: Neurotransmitter Modulation

A study focused on the binding affinity of (S)-Methyl 2-amino-2-cyclopentylacetate to NET revealed that structural modifications could significantly enhance its inhibitory potency. For instance, compounds designed with varying cycloalkyl ring sizes showed differing levels of NET inhibition, suggesting that optimizing molecular orientation could lead to more effective treatments for mood disorders .

Comparative Analysis with Similar Compounds

Compound NameBinding Affinity to NETBiological Activity Description
(S)-Methyl 2-amino-2-cyclopentylacetateModerate to HighPotential treatment for depression and ADHD
4-((2-(3,4-dichlorophenyl)cyclopentyl)amino)butan-1-olHighPotent NET inhibitor with significant efficacy
Methyl (2R)-2-amino-2-cyclopropylacetate hydrochlorideVariableExhibits various biological activities

The table illustrates how (S)-Methyl 2-amino-2-cyclopentylacetate compares to other compounds regarding their biological activities and binding affinities.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural analogs, highlighting differences in substituents, molecular formulas, and physicochemical properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Methyl 2-amino-2-cyclopentylacetate HCl Cyclopentyl C₈H₁₆ClNO₂ 193.67 14328-62-2 Chiral (S)-enantiomer; cyclopentyl enhances lipophilicity
Methyl 2-amino-2-(2-chlorophenyl)acetate HCl 2-Chlorophenyl C₉H₁₁Cl₂NO₂ 244.10 141109-13-9 Aromatic ring introduces π-π interactions; potential CNS activity
Methyl 2-amino-2-cyclobutylacetate HCl Cyclobutyl C₇H₁₄ClNO₂ 179.65 535936-86-8 Smaller ring size reduces steric hindrance; higher solubility
Methyl 2-amino-2-cyclopropylacetate HCl Cyclopropyl C₆H₁₂ClNO₂ 165.62 535936-86-8 High ring strain; potential metabolic instability
Methyl 2-amino-2-phenylacetate HCl Phenyl C₉H₁₂ClNO₂ 201.65 15028-40-7 Planar aromatic group; mimics natural amino acids (e.g., phenylalanine)
Ethyl (2S)-2-amino-2-cyclopentylacetate HCl Cyclopentyl (ethyl ester) C₉H₁₈ClNO₂ 207.69 N/A Ethyl ester increases lipophilicity; slower hydrolysis vs. methyl

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity: The cyclopentyl group in the target compound confers moderate lipophilicity (LogP ~1.2), balancing membrane permeability and aqueous solubility.
  • Solubility : The cyclobutyl variant (25 mg/mL in water) shows improved solubility over the cyclopentyl derivative (15 mg/mL) due to reduced steric bulk .
  • Stability : Cyclopropane-containing analogs are prone to ring-opening under physiological conditions, limiting their utility in oral formulations .

Q & A

Basic: What are the optimized synthetic routes for Methyl 2-amino-2-cyclopentylacetate hydrochloride, and how do reaction conditions affect yield and purity?

Methodological Answer:
The synthesis typically involves a multi-step approach starting with cyclopentyl precursors. Key steps include:

  • Cyclopentane ring functionalization : Introducing amino and ester groups via nucleophilic substitution or condensation reactions.
  • Hydrochloride salt formation : Reacting the free base with HCl to improve stability and solubility .
  • Critical parameters : Temperature (20–60°C), pH control (acidic conditions for salt formation), and solvent selection (polar aprotic solvents like DMF enhance reaction efficiency).
  • Yield optimization : Evidence from analogous compounds (e.g., Propyl 2-amino-2-methylpropanoate hydrochloride) suggests yields >80% are achievable with reflux conditions and catalyst optimization (e.g., triethylamine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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